

Head-to-head comparison of CM05 and [competitor compound]

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Compound of Interest

Compound Name: CM05

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Head-to-Head Comparison: DM005 vs. Amivantamab

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapies, bispecific antibodies and antibody-drug conjugates (ADCs) are emerging as powerful modalities. This guide provides a detailed, data-supported comparison of two innovative compounds targeting the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-MET): the investigational bispecific ADC, DM005, and the approved bispecific antibody, amivantamab (Rybrevant®).

Executive Summary

DM005 is a novel, investigational bispecific antibody-drug conjugate that targets both EGFR and c-MET, delivering a cytotoxic payload to tumor cells. It is currently in a Phase 1 clinical trial for advanced solid tumors. Amivantamab is a commercially available bispecific antibody that also targets EGFR and c-MET and is approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR exon 20 insertion mutations. This guide will delve into their mechanisms of action, available clinical and preclinical data, and provide a framework for understanding their potential therapeutic applications.

Comparative Data Overview

The following table summarizes the key characteristics of DM005 and amivantamab based on currently available information.

Feature	DM005	Amivantamab (Rybrent®)
Compound Type	Bispecific Antibody-Drug Conjugate (ADC)	Bispecific Antibody
Targets	EGFR and c-MET	EGFR and c-MET
Payload	DNA topoisomerase I inhibitor (BCPT02)	None
Mechanism of Action	- Dual targeting of EGFR and c-MET- Internalization and delivery of cytotoxic payload- Inhibition of EGFR and c-MET signaling	- Ligand blocking- Receptor degradation- Immune cell-directing activity (ADCC)
Developer	Doma Biopharmaceutical (Suzhou) Co., Ltd.	Janssen Pharmaceutical (Johnson & Johnson)
Development Stage	Phase 1 Clinical Trial (NCT06515990)[1][2][3][4]	Approved and marketed
Indications	Advanced Solid Tumors (in clinical trials)[1][3][4]	Metastatic non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations[5][6]
Administration	Intravenous (IV) infusion[1][2]	Intravenous (IV) infusion[7] or subcutaneous injection[7]

In-Depth Analysis

DM005: A Novel Bispecific ADC

DM005 is a promising bispecific ADC designed to enhance anti-tumor activity and specificity by targeting two well-validated cancer-associated antigens, EGFR and c-MET.[8][9] This dual-

targeting approach aims to overcome resistance mechanisms and improve efficacy in tumors where both receptors are co-expressed.

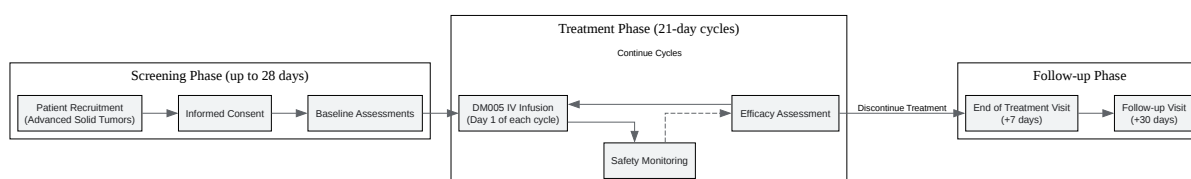
Mechanism of Action:

DM005 is constructed from a fully human anti-EGFR x c-MET bispecific antibody conjugated to a novel DNA topoisomerase I inhibitor payload (BCPT02) via a hydrophilic, protease-cleavable linker.^{[4][8]} The proposed mechanism involves:

- **Binding:** The bispecific antibody component of DM005 simultaneously binds to EGFR and c-MET on the surface of tumor cells.
- **Internalization:** This binding is designed to trigger enhanced receptor-mediated endocytosis, leading to the internalization of the ADC into the tumor cell.
- **Payload Release:** Once inside the cell, the linker is cleaved, releasing the cytotoxic payload.
- **Cell Death:** The topoisomerase I inhibitor induces DNA damage, leading to apoptosis of the cancer cell.

Preclinical studies have indicated that DM005 demonstrates robust anti-tumor activity in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including those resistant to EGFR and MET tyrosine kinase inhibitors (TKIs).^{[8][10]}

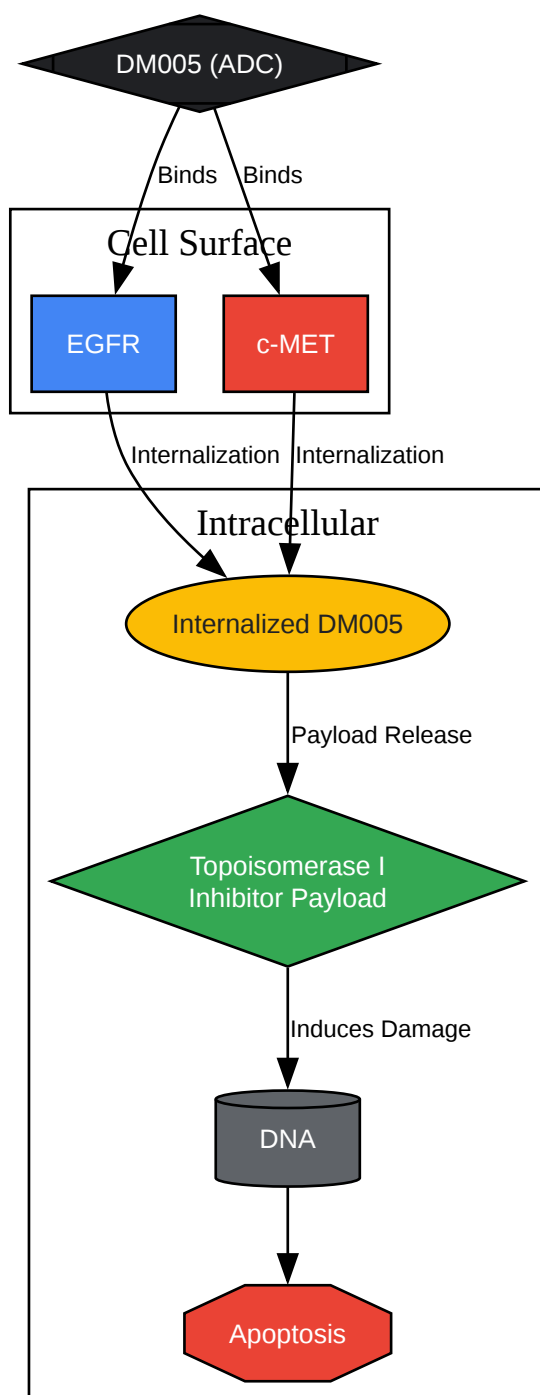
Experimental Workflow: DM005 Clinical Trial



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Caption: Workflow of the Phase 1 clinical trial for DM005 (NCT06515990).

Signaling Pathway: DM005 Mechanism of Action



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Caption: Simplified signaling pathway illustrating the mechanism of action of DM005.

Amivantamab (Rybrevant®): An Approved Bispecific Antibody

Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that targets both EGFR and c-MET.^[11] It is approved for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.^[5]

Mechanism of Action:

Amivantamab employs a multi-faceted approach to inhibit tumor growth:^[5]^[11]^[12]

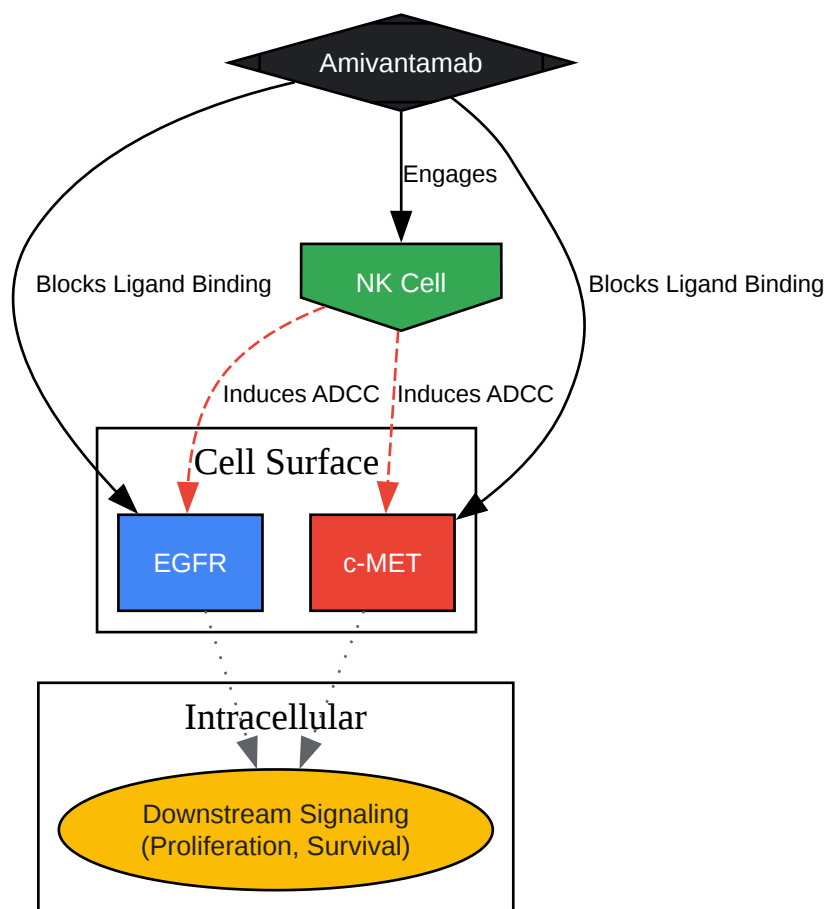
- **Ligand Blocking:** It prevents the binding of ligands (like EGF and HGF) to both EGFR and c-MET, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
- **Receptor Degradation:** Amivantamab binding leads to the internalization and degradation of both EGFR and c-MET, reducing their presence on the cell surface.
- **Immune Cell-Directing Activity:** The low-fucose Fc region of amivantamab enhances its binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to antibody-dependent cellular cytotoxicity (ADCC).

Clinical Data Summary:

Clinical trials have demonstrated the efficacy of amivantamab in its approved indication. In the CHRYSALIS Phase 1 study, amivantamab monotherapy showed a confirmed overall response rate (ORR) of 40% in patients with EGFR exon 20 insertion-mutated NSCLC who had progressed on platinum-based chemotherapy.^[13] The median duration of response was 11.1 months, and the median progression-free survival was 8.3 months.^[13]

More recent studies have explored amivantamab in combination with lazertinib, showing improved progression-free and overall survival in EGFR-mutated advanced lung cancer compared to osimertinib in a phase 3 trial.^[14]

Signaling Pathway: Amivantamab Mechanism of Action

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Caption: Simplified signaling pathway illustrating the mechanism of action of amivantamab.

Experimental Protocols

DM005 First-in-Human Clinical Trial (NCT06515990)[1][3][4]

- Study Design: A multi-center, open-label, dose-escalation and dose-expansion study.
- Objectives: To evaluate the safety, tolerability, preliminary efficacy, and pharmacokinetics of DM005 in patients with advanced solid tumors.
- Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE) using a 3+3 dose-escalation design.

- Part 2 (Dose Expansion): To further evaluate the safety, tolerability, and efficacy in specific patient cohorts, including those with EGFR-mutated NSCLC and head and neck squamous cell carcinoma (HNSCC).
- Intervention: DM005 administered as an intravenous infusion on Day 1 of each 21-day cycle.
- Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) and adverse events.
- Secondary Outcome Measures: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), and pharmacokinetic parameters.

Conclusion

DM005 and amivantamab represent two distinct yet related strategies for targeting EGFR and c-MET in cancer. While amivantamab has established its clinical utility as a bispecific antibody in a specific subset of NSCLC, DM005, as a bispecific ADC, holds the potential for a different therapeutic profile by delivering a potent cytotoxic payload directly to tumor cells.

The ongoing clinical development of DM005 will be crucial in defining its safety and efficacy profile. Researchers and clinicians should closely monitor the forthcoming data from the Phase 1 trial, as it will provide the first insights into the clinical potential of this novel ADC. The head-to-head comparison with established therapies like amivantamab will be essential in determining the future role of DM005 in the oncology treatment paradigm.

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